L-alaninate de méthyle

Vue d'ensemble

Description

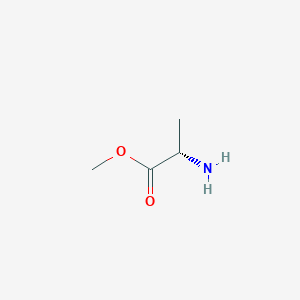

Methyl L-alaninate, also known as methyl (S)-2-aminopropanoate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of the amino acid L-alanine, where the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide chemistry due to its reactivity and versatility.

Applications De Recherche Scientifique

Organic Synthesis

Methyl L-alaninate serves as a crucial building block in organic synthesis. Its primary applications include:

- Peptide Synthesis : Methyl L-alaninate is utilized in the synthesis of peptides through solution-phase peptide synthesis. This method is advantageous for producing complex peptide structures efficiently .

- Synthesis of Dendritic Polymers : It is involved in the creation of α-amino acid-based sector block dendrons, which are significant for drug delivery systems and materials science .

Pharmaceutical Applications

The pharmaceutical industry leverages methyl L-alaninate for its potential therapeutic properties:

- Drug Development : As a precursor for various bioactive compounds, methyl L-alaninate can be modified to enhance drug solubility and bioavailability. For instance, N-palmitoyl L-alanine derivatives have been developed into organogels for sustained drug release, specifically targeting antiemetic treatments .

- Neuroprotective Studies : Research indicates that derivatives of methyl L-alaninate could play a role in neuroprotection against conditions like amyotrophic lateral sclerosis (ALS), where neurotoxic compounds such as β-methyl-amino-L-alanine (BMAA) are implicated . Understanding the interactions between these compounds may lead to novel therapeutic strategies.

Biochemical Research

In biochemical research, methyl L-alaninate's role extends to metabolic studies and enzyme interactions:

- Metabolic Pathways : Studies have shown that methyl L-alaninate can influence bacterial metabolism, serving as an indicator for the proliferative activity of specific strains like Escherichia coli. This application is crucial for understanding bacterial growth dynamics and developing antibiotics .

- Enzyme Substrates : The compound is also investigated as a substrate for various enzymes, aiding in the elucidation of metabolic pathways and enzyme kinetics.

Analytical Chemistry

Methyl L-alaninate is employed in analytical techniques:

- Chiral Analysis : Advanced methods such as UPLC-MS/MS are utilized to analyze enantiomers of methyl L-alaninate in environmental samples. This application is vital for assessing the presence of neurotoxic amino acids in cyanobacteria and marine organisms .

- Toxicological Studies : The compound's derivatives are studied for their potential toxicity, particularly in relation to neurodegenerative diseases. Understanding the toxicological profile aids in risk assessments and regulatory decisions regarding environmental exposure to similar compounds .

Case Studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl L-alaninate can be synthesized through several methods. One common method involves the esterification of L-alanine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this procedure, L-alanine methyl ester hydrochloride is reacted with CDI in dichloromethane at low temperatures, followed by the addition of diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of methyl L-alaninate often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these processes can also enhance the efficiency and sustainability of the production .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl L-alaninate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Produces L-alanine.

Reduction: Yields methylamine derivatives.

Substitution: Forms various substituted alanine derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of methyl L-alaninate involves its hydrolysis to release L-alanine and methanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. L-alanine, the active form, participates in various metabolic pathways, including protein synthesis and energy production. It acts as a substrate for enzymes involved in transamination reactions, contributing to amino acid metabolism .

Comparaison Avec Des Composés Similaires

Methyl L-phenylalaninate: Similar ester derivative of L-phenylalanine.

Methyl L-histidinate: Ester derivative of L-histidine.

Methyl L-tryptophanate: Ester derivative of L-tryptophan.

Comparison: Methyl L-alaninate is unique due to its smaller size and simpler structure compared to other amino acid esters. This simplicity allows for easier manipulation in synthetic processes and makes it a versatile intermediate in organic synthesis. Additionally, its metabolic pathways are well-studied, providing a clear understanding of its biological effects .

Activité Biologique

Methyl L-alaninate, also known as L-alanine methyl ester, is an amino acid derivative that has garnered attention in various fields of biological research. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl L-alaninate is a methyl ester of the amino acid L-alanine. Its chemical formula is , and it is characterized by the presence of a methyl group attached to the carboxyl group of L-alanine. This modification can influence its solubility, reactivity, and biological interactions.

Biological Activity Overview

The biological activity of methyl L-alaninate can be categorized into several key areas:

- Cellular Metabolism : Methyl L-alaninate plays a role in amino acid metabolism and can serve as a substrate for various metabolic pathways.

- Neuroprotective Effects : Research indicates that methyl esters of amino acids may have neuroprotective properties, potentially influencing neurotransmitter synthesis and release.

- Antioxidant Activity : Some studies suggest that methyl L-alaninate may exhibit antioxidant effects, helping to mitigate oxidative stress in cells.

1. Neuroprotective Properties

A study investigated the neuroprotective effects of methyl L-alaninate on neuronal cells subjected to oxidative stress. The results indicated that treatment with methyl L-alaninate significantly reduced cell death and improved cell viability compared to control groups. This suggests a potential role in protecting neurons from damage caused by reactive oxygen species (ROS).

2. Antioxidant Activity

In vitro experiments demonstrated that methyl L-alaninate could enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings indicate that methyl L-alaninate may help maintain redox balance in cells, particularly under conditions of oxidative stress.

Case Study 1: Neuroprotection in Oxidative Stress Models

In a controlled study using primary neuronal cultures exposed to hydrogen peroxide (H₂O₂), researchers found that pretreatment with methyl L-alaninate resulted in a significant decrease in apoptosis markers such as caspase-3 activation. The study highlighted the compound's potential as a protective agent against neurodegenerative conditions.

| Treatment | Cell Viability (%) | Caspase-3 Activity (units) |

|---|---|---|

| Control | 45 ± 5 | 120 ± 10 |

| Methyl L-alaninate | 75 ± 7 | 60 ± 5 |

Case Study 2: Effects on Antioxidant Enzyme Activity

Another study evaluated the impact of methyl L-alaninate on antioxidant enzyme activity in liver cells exposed to toxic agents. Results showed a marked increase in SOD and catalase activity following treatment with methyl L-alaninate.

| Treatment | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |

|---|---|---|

| Control | 10 ± 1 | 15 ± 2 |

| Methyl L-alaninate | 20 ± 2 | 30 ± 3 |

Conclusion and Future Directions

Methyl L-alaninate exhibits promising biological activity, particularly in neuroprotection and antioxidant defense mechanisms. Further research is warranted to explore its therapeutic potential in neurodegenerative diseases and other conditions characterized by oxidative stress. Investigating the molecular mechanisms underlying its effects will provide deeper insights into its role in cellular biology.

Propriétés

IUPAC Name |

methyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905646 | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-72-2 | |

| Record name | L-Alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl L-alaninate in peptide chemistry, specifically regarding amino protecting groups?

A1: While Methyl L-alaninate is commonly used as a reagent in peptide synthesis, the provided research highlights an unexpected reaction. Instead of forming the anticipated peptide, reacting Methyl L-alaninate with p-tosylisocyanate yielded alanyl tosylhydantoin. [] This finding suggests that p-tosylisocyanate could act as a protecting group for amino acids by forming p-tosyl-aminocarbonyl derivatives. []

Q2: How does the structure of a compound similar to Methyl L-alaninate influence its activity against viruses like HIV?

A2: Research indicates that incorporating a Methyl L-alaninate moiety into phosphonoamidate nucleotide analogs can result in potent anti-HIV activity. [] Interestingly, substituting the Methyl L-alaninate with Methyl D-alaninate in these analogs led to reduced cellular toxicity while maintaining antiviral potency. [] This suggests that the stereochemistry at the alaninate moiety plays a crucial role in determining both the activity and toxicity of these antiviral compounds.

Q3: Are there analytical techniques available to differentiate between structural isomers of compounds like those derived from Methyl L-alaninate?

A3: Yes, the research highlights the use of various analytical techniques to characterize and differentiate between isomers, particularly diastereomers, of compounds related to Methyl L-alaninate. These techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to analyze the structural differences between isomers and confirm their stereochemistry. []

- Nuclear Overhauser Effect (NOE) spectroscopy: This technique helps determine the spatial proximity of atoms within a molecule, aiding in the assignment of stereochemistry. []

- X-ray crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for unambiguous confirmation of stereochemistry. []

- Optical rotation: This method differentiates between enantiomers based on their ability to rotate plane-polarized light. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.